molecular formula C11H14N2O B3058900 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol CAS No. 926196-01-2

2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol

Cat. No.: B3058900
CAS No.: 926196-01-2
M. Wt: 190.24 g/mol
InChI Key: HTLBSDNZNLCRSW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry in Academic Research

The history of indole chemistry is rich and dates back to the 19th century with the isolation of indole from coal tar. Early research focused on understanding its fundamental reactivity. A significant leap in indole chemistry came with the development of synthetic methodologies, such as the Fischer indole synthesis, which opened the door to the creation of a diverse range of substituted indoles. Over the decades, research has evolved from basic structural elucidation to the sophisticated design and synthesis of complex indole-containing molecules with specific biological targets. The continuous development of novel synthetic methods remains a vibrant area of academic inquiry, enabling the exploration of new chemical space and the generation of innovative molecular architectures.

The Indole Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.net The indole ring system can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility has led to the development of a multitude of indole-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net

Structural Positioning and Research Rationale for 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol within Indole Chemistry

This compound belongs to the class of indole-derived amino alcohols. This structural class is of particular interest due to the combination of the biologically active indole core with an amino alcohol side chain. The amino alcohol moiety can introduce chirality and provide additional points of interaction with biological macromolecules, potentially enhancing potency and selectivity. The presence of a methyl group at the 2-position of the indole ring can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and biological activity. The rationale for investigating this specific compound lies in the potential for synergistic effects between the substituted indole scaffold and the amino alcohol side chain, making it a candidate for exploration in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2-methyl-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,10,13-14H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLBSDNZNLCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251610
Record name α-(Aminomethyl)-2-methyl-1H-indole-3-methanol
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926196-01-2
Record name α-(Aminomethyl)-2-methyl-1H-indole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926196-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-2-methyl-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 1 2 Methyl 1h Indol 3 Yl Ethanol and Analogues

Regioselective Synthesis of the 2-Methyl-1H-indole Core

The formation of the 2-methyl-1H-indole nucleus is a critical first step in the synthesis of the target compound. Achieving regioselectivity, specifically the placement of the methyl group at the C2 position, is paramount. Various synthetic methods, including palladium-catalyzed cyclizations and classical named reactions, have been employed to this end.

Palladium-Catalyzed Cyclization Approaches for 2-Methylindole (B41428) Formation

Palladium-catalyzed reactions have become powerful tools in organic synthesis for the construction of heterocyclic systems, offering mild reaction conditions and high functional group tolerance. Several palladium-catalyzed strategies have been successfully applied to the regioselective synthesis of 2-methylindoles.

One of the most versatile methods is the Larock indole (B1671886) synthesis , which involves the palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov The regioselectivity of this reaction is generally high, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole ring. ub.edursc.org By employing an alkyne with a methyl group as one of the substituents, the 2-methylindole core can be selectively formed. The reaction mechanism is believed to proceed through a sequence of oxidative addition of the aryl iodide to a Pd(0) species, coordination and migratory insertion of the alkyne, intramolecular aminopalladation, and subsequent reductive elimination to afford the indole product. wikipedia.orgub.edu

The Heck reaction , another cornerstone of palladium catalysis, can also be adapted for indole synthesis. Intramolecular Heck reactions of N-allyl- or N-vinylanilines can lead to the formation of indolines, which can then be oxidized to indoles. wikipedia.orgscilit.com The regioselectivity of the cyclization is influenced by the substitution pattern of the starting material and the reaction conditions.

Furthermore, palladium-catalyzed C-H activation/functionalization strategies have emerged as a powerful approach for the direct synthesis of substituted indoles. thieme-connect.com For instance, the palladium-catalyzed direct 2-alkylation of free N-H indoles, mediated by norbornene, allows for the regioselective introduction of alkyl groups at the C2 position. researchgate.net

A summary of representative palladium-catalyzed reactions for 2-substituted indole synthesis is presented in the table below.

Reaction Type Starting Materials Catalyst/Reagents Key Features Reference(s)
Larock Indole Synthesisortho-Iodoaniline, Disubstituted AlkynePd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃)High regioselectivity for 2,3-disubstituted indoles. wikipedia.orgnih.govub.edu
Intramolecular Heck ReactionN-allyl-ortho-haloanilinePd(0) catalyst, BaseForms indolines, requires subsequent oxidation. wikipedia.orgscilit.com
C-H Activation/AlkylationIndole, Alkyl HalidePd catalyst, NorborneneDirect C2-alkylation of the indole core. researchgate.net
Sonogashira/Cyclizationortho-Haloaniline, Terminal AlkynePd catalyst, Cu catalyst, BaseTandem reaction for 2-substituted indoles. organic-chemistry.org

Alternative Cyclization Strategies for Substituted Indoles

Beyond palladium-catalyzed methods, several classical named reactions provide robust and reliable routes to substituted indoles, including the 2-methyl-1H-indole core.

The Fischer indole synthesis is one of the oldest and most widely used methods for indole synthesis. numberanalytics.comrsc.orgnih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.net To synthesize a 2-methylindole, acetone (B3395972) or a related ketone can be used as the carbonyl component. The reaction proceeds through the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Fischer rearrangement) and subsequent cyclization and elimination of ammonia. researchgate.net While generally effective, the Fischer synthesis can sometimes lead to mixtures of regioisomers when unsymmetrical ketones are used. wikipedia.org However, recent advancements have focused on improving the efficiency and sustainability of this method, including the use of microwave irradiation and catalyst-free conditions. numberanalytics.com

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline. thieme-connect.comwikipedia.orgnih.gov This reaction typically yields 2-aryl or 2-alkylindoles. wikipedia.org Although it has been historically plagued by harsh reaction conditions and low yields, modern modifications, such as the use of microwave irradiation, have improved its practicality. wikipedia.org Mechanistic studies have provided insights into the complex pathways that can lead to different regioisomers. nih.gov

Stereoselective Introduction of the 2-Aminoethanol Moiety

The stereochemistry of the 2-aminoethanol side chain is crucial for the biological activity of many compounds. Therefore, the development of methodologies for its stereoselective introduction onto the 2-methyl-1H-indole core is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol, a chiral auxiliary can be attached to a precursor of the amino alcohol side chain to control the formation of the two adjacent stereocenters.

A common strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a suitable carboxylic acid derivative that can be attached to the C3 position of the 2-methylindole. The resulting chiral imide can then undergo diastereoselective reactions, such as alkylation or aldol (B89426) addition, to introduce the desired stereochemistry. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product. wikipedia.org Various chiral auxiliaries, including those derived from amino alcohols, have been successfully employed in the asymmetric synthesis of β-amino alcohols. researchgate.netdiva-portal.org For instance, (S)-indoline has been used as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols. nih.gov

Organocatalytic and Biocatalytic Approaches to Chiral Amino Alcohol Construction

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-catalyzed and chiral auxiliary-based methods for asymmetric synthesis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. The asymmetric Friedel-Crafts reaction is a prominent example, where a chiral organocatalyst activates an electrophile for nucleophilic attack by an indole. nih.gov For instance, the reaction of indoles with nitroalkenes, catalyzed by chiral thioureas or squaramides, can provide 3-substituted indole derivatives with high enantioselectivity. ub.edu The resulting nitro group can then be reduced to an amine, providing a pathway to chiral β-amino alcohols.

Biocatalysis employs enzymes to perform highly selective chemical transformations. Enzymes such as imine reductases (IREDs) and alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric synthesis of chiral amines and alcohols. nih.gov For the synthesis of this compound, a biocatalytic approach could involve the asymmetric reduction of a precursor ketone, 2-amino-1-(2-methyl-1H-indol-3-yl)ethanone. This can be achieved using whole-cell biocatalysts or isolated enzymes, often with excellent enantioselectivity. The use of engineered amine dehydrogenases for the synthesis of chiral amino alcohols from α-hydroxy ketones represents another promising biocatalytic strategy.

Diastereoselective and Enantioselective Methodologies

Achieving high levels of both diastereoselectivity and enantioselectivity is the ultimate goal in the synthesis of complex molecules like this compound.

Diastereoselective approaches often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions. For example, the reduction of an α-amino ketone precursor can be highly diastereoselective, with the stereochemistry being influenced by the nature of the reducing agent and the protecting groups on the amino and keto functionalities. The synthesis of vicinal amino alcohols starting from chiral amino acids is a well-established strategy where diastereoselectivity is a key consideration. rsc.orgresearchgate.netresearchgate.net

Enantioselective methods aim to create a chiral molecule from an achiral starting material using a chiral catalyst or reagent. In addition to the organocatalytic and biocatalytic methods mentioned above, transition metal-catalyzed asymmetric reactions are also powerful tools. For instance, the asymmetric transfer hydrogenation of α-amino ketones, catalyzed by chiral ruthenium or rhodium complexes, can provide chiral β-amino alcohols with high enantiomeric excess. nih.gov The Sharpless asymmetric aminohydroxylation provides a direct route to enantiomerically pure β-amino alcohols from alkenes. diva-portal.org

The following table summarizes various stereoselective approaches for the synthesis of chiral amino alcohols.

Methodology Key Principle Catalyst/Reagent Advantages Reference(s)
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistry.Evans oxazolidinones, (S)-indolineWell-established, predictable stereochemical outcomes. nih.govwikipedia.orgresearchgate.net
OrganocatalysisUse of small chiral organic molecules as catalysts.Chiral thioureas, squaramides, phosphoric acidsMetal-free, environmentally benign. ub.edunih.gov
BiocatalysisEmployment of enzymes for highly selective transformations.Imine reductases, alcohol dehydrogenasesHigh enantioselectivity, mild reaction conditions. nih.gov
Asymmetric HydrogenationEnantioselective reduction of a prochiral ketone or imine.Chiral Ru or Rh complexesHigh efficiency and enantioselectivity. nih.gov

Multi-Component Reaction Paradigms in the Synthesis of Indole Ethanolamines

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as indole-based structures, from simple precursors in a single step. nih.govnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govrsc.org The indole scaffold is a common participant in MCRs due to its nucleophilic character, particularly at the C3 position. nih.gov

While direct MCRs for the one-pot synthesis of this compound are not extensively documented, established MCR methodologies can be adapted to construct the core indole ethanolamine (B43304) framework. A prominent example involves the reaction of an indole, an aldehyde, and an amine-containing component. For instance, a modular assembly of tetrahydrocarbolines, which are structurally related to indole alkaloids, has been achieved through an MCR involving indoles, formaldehyde, and amino hydrochlorides. nih.gov This approach highlights the potential for creating a C-C bond at the indole C3 position while simultaneously introducing a nitrogen-containing side chain.

Another relevant MCR paradigm is the Biginelli reaction, which can be catalyzed by acids released from a preceding reaction step in a continuous flow synthesis, demonstrating the creative potential of tandem reaction sequences involving MCRs. nih.gov Similarly, the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, provides a versatile platform for generating complex amide derivatives that could be further transformed into the desired ethanolamine structure. rsc.org The synthesis of various heterocyclic systems fused to or substituted with indoles, such as pyrans, pyridines, and thiazoles, has been successfully achieved using MCRs, showcasing the broad applicability of this approach. nih.govresearchgate.netscielo.org.mx

The general strategy for adapting MCRs to synthesize indole ethanolamines would involve the careful selection of starting materials. A hypothetical MCR could involve:

An indole component: 2-methylindole.

A C2-component: A glyoxal (B1671930) equivalent or a protected 2-aminoacetaldehyde (B1595654) to introduce the ethanolamine backbone.

An amine source: Ammonia or a protected amine to provide the amino group.

The following table outlines representative MCRs involving the indole nucleus that could be conceptually adapted for the synthesis of indole ethanolamines.

MCR TypeIndole ReactantOther Key ReactantsProduct ClassPotential Relevance
Pictet-Spengler type Tryptamine or IndoleAldehyde (e.g., Formaldehyde), Amino acidTetrahydro-β-carbolinesForms a new ring but demonstrates C-C and C-N bond formation at C3. nih.gov
Ugi Reaction Indole-3-aldehydeAmine, Carboxylic Acid, Isocyanideα-Acylamino amidesGenerates a complex side chain at C3 that could be chemically modified to an ethanolamine. rsc.org
Biginelli-like Reaction 3-Cyanoacetyl indoleAldehyde, Urea/ThioureaDihydropyrimidinonesDemonstrates the reactivity of C3-substituted indoles in MCRs. nih.govresearchgate.net
Hantzsch-type Reaction Thioamide derived from indoleα-haloketone, AmmoniaThiazolesShows construction of heterocyclic rings attached to the indole C3 position. nih.gov

Derivatization Strategies for Structural Diversification of this compound

Structural diversification of this compound is crucial for exploring its structure-activity relationships. Derivatization can be targeted at three main regions of the molecule: the indole nitrogen (N1), the indole ring system, and the ethanolamine side chain.

The N1 position of the indole ring possesses a weakly acidic proton, allowing for its functionalization under basic conditions. nih.gov Deprotonation with a suitable base generates a nitrogen anion, which enhances the nucleophilicity of the N1 position, facilitating reactions with various electrophiles. nih.gov This strategy is often employed to introduce a range of substituents without the need for complex transition-metal catalysts. nih.gov

Common modifications include:

Alkylation: Introduction of alkyl groups using alkyl halides or other alkylating agents.

Arylation: Introduction of aryl groups, often through transition-metal-catalyzed cross-coupling reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.

Sulfonylation: Introduction of sulfonyl groups, such as a tosyl group (Ts), using sulfonyl chlorides (e.g., TsCl) in the presence of a base like pyridine. researchgate.net N-sulfonylation not only serves as a protecting group strategy but can also influence the electronic properties of the indole ring.

The following table summarizes common reagents used for N1 functionalization.

Modification TypeReagent ExampleBaseResulting N1-Substituent
Alkylation Methyl iodide (CH₃I)Sodium hydride (NaH)Methyl (-CH₃)
Benzylation Benzyl bromide (BnBr)Potassium carbonate (K₂CO₃)Benzyl (-CH₂Ph)
Acylation Acetic anhydride (B1165640) (Ac₂O)PyridineAcetyl (-COCH₃)
Sulfonylation p-Toluenesulfonyl chloride (TsCl)PyridineTosyl (-SO₂C₆H₄CH₃) researchgate.net

The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The presence of the existing substituents (2-methyl and the 3-ethanolamine side chain) will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the ring, typically C4, C5, C6, or C7. A "post-functionalization" approach, where the core molecule is already assembled, is a common strategy. nih.gov

Key derivatization reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated indoles are valuable intermediates for further diversification via cross-coupling reactions. nih.gov

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which can be further functionalized. nih.govresearchgate.net

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring, although this can sometimes be challenging on the indole nucleus without careful control of reaction conditions. nih.gov

Coupling Reactions: For pre-halogenated indole derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to introduce a wide variety of aryl, alkyl, or alkynyl groups. researchgate.net

The table below provides examples of substitutions on the indole ring.

Reaction TypeReagentTypical Position of SubstitutionIntroduced Group
Bromination N-Bromosuccinimide (NBS)C5 or C6Bromo (-Br) nih.gov
Nitration Nitric Acid/Sulfuric AcidC5 or C6Nitro (-NO₂) nih.gov
Suzuki Coupling Arylboronic acid, Pd catalystPosition of a pre-existing halogenAryl group beilstein-journals.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystPosition of a pre-existing halogenAlkynyl group researchgate.net

The primary amino group (-NH₂) and the hydroxyl group (-OH) of the ethanolamine side chain are key sites for derivatization, allowing for significant structural modifications that can modulate the compound's physicochemical properties. nih.gov Standard functional group transformations can be applied, often requiring protection of one group while the other is being modified.

Modifications of the Amino Group:

Acylation/Amide Formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents. nih.gov

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones is another effective method.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Modifications of the Hydroxyl Group:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: The secondary alcohol can be oxidized to a ketone, providing a different class of compounds.

A two-step derivatization procedure, similar to that used in analytical chemistry for amino acids, can be employed where both the amino and hydroxyl groups are functionalized sequentially. mdpi.com

Functional GroupReactionReagent ExampleResulting Functional Group
Amino (-NH₂) AcylationPalmitoyl chloridePalmitoyl amide nih.gov
Amino (-NH₂) Reductive AminationAcetone, NaBH₃CNIsopropylamine (secondary amine)
Hydroxyl (-OH) EsterificationAcetic anhydrideAcetate ester
Hydroxyl (-OH) EtherificationMethyl iodide, NaHMethyl ether

Comprehensive Spectroscopic and Analytical Characterization Techniques for 2 Amino 1 2 Methyl 1h Indol 3 Yl Ethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol would exhibit characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton on the nitrogen of the indole ring (N-H) would likely appear as a broad singlet. The methyl group at the C2 position of the indole ring would produce a sharp singlet in the upfield region (around δ 2.4 ppm). The protons of the ethanol (B145695) side chain—the methine (CH-OH), and the methylene (B1212753) (CH₂-NH₂) protons—would show distinct multiplets, with their chemical shifts and coupling patterns providing definitive information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the eight carbon atoms of the indole ring, the C2-methyl carbon, and the two carbons of the ethanol side chain. The chemical shifts of the carbons attached to heteroatoms (oxygen and nitrogen) would be particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole N-HBroad Singlets
Aromatic C-H (4 protons)7.0 - 8.0Multiplet
CH-OH~4.8 - 5.2Multiplet
CH₂-NH₂~2.9 - 3.3Multiplet
Indole C2-CH₃~2.4Singlet
NH₂Broad Singlets
OHBroad Singlets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Indole C (8 carbons)110 - 140
CH-OH~65 - 75
CH₂-NH₂~40 - 50
Indole C2-CH₃~12 - 15

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule. For C₁₁H₁₄N₂O, the expected monoisotopic mass is approximately 190.1106 g/mol . The observation of a molecular ion peak ([M+H]⁺) at m/z 191.1184 in the mass spectrum would confirm the elemental composition of the compound.

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in a predictable manner. A characteristic fragmentation pattern would involve the cleavage of the bond between the two carbons of the ethanol side chain. A prominent fragment would likely be observed corresponding to the 2-methyl-1H-indol-3-ylmethylene cation (m/z 144.08), resulting from the loss of the aminoethanol group. This specific fragmentation provides strong evidence for the location of the substituent on the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Key IR Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region would correspond to the stretching vibrations of the primary amine (-NH₂) and the indole N-H group.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups. Aromatic C-H stretching would appear above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region would confirm the presence of the C-O single bond of the alcohol.

C-N Stretch: The C-N stretching vibration of the amine would appear in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (Broad)
N-H (Amine & Indole)Stretching3300-3500
C-H (Aromatic)Stretching> 3000
C-H (Aliphatic)Stretching< 3000
C=C (Aromatic)Stretching1450-1600
C-O (Alcohol)Stretching1000-1260
C-N (Amine)Stretching1020-1250

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure.

Structural Confirmation: The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise position of each atom in the molecule. This confirms the connectivity of the atoms, bond lengths, and bond angles, providing absolute structural proof.

Stereochemistry: The compound contains a chiral center at the carbon atom bearing the hydroxyl group. X-ray crystallography can determine the absolute stereochemistry (R or S configuration) of this center, which is crucial for understanding its biological activity.

Solid-State Packing: This technique also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding between the hydroxyl and amino groups, which dictate the physical properties of the solid.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The compound's retention factor (Rf) value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. A single spot on the TLC plate under various solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. Using a suitable column (e.g., a reversed-phase C18 column) and mobile phase, a chromatogram is generated. A pure sample of this compound would ideally show a single, sharp peak. The area of this peak can be used to quantify the purity, often found to be greater than 98% for well-purified samples. Chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the individual enantiomers of the racemic mixture.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. It separates components of a mixture which are then detected by the mass spectrometer, providing both retention time and mass spectral data for identification and quantification.

Mechanistic Investigations of 2 Amino 1 2 Methyl 1h Indol 3 Yl Ethanol S Biological Target Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Investigations into how 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol might inhibit or modulate various enzymes are crucial for understanding its potential therapeutic effects. The outlined subsections represent key enzymatic targets in drug discovery.

Inhibition of Hydrolytic Enzymes (e.g., α-Glucosidase, α-Amylase, Cholinesterases)

No published studies were found that specifically measure the inhibitory activity (such as IC50 values) of this compound against α-glucosidase, α-amylase, or cholinesterases. Research on other indole (B1671886) derivatives has shown varied levels of inhibition against these enzymes, but these findings cannot be extrapolated to the specific compound . nih.govmdpi.com

Modulation of Oxidoreductases (e.g., Tyrosinase, Indoleamine 2,3-Dioxygenase 1 - IDO1)

There is no specific data detailing the modulatory effects of this compound on oxidoreductases like tyrosinase or Indoleamine 2,3-Dioxygenase 1 (IDO1). While IDO1 is a known target for other indole-based molecules, such as 1-methyl-tryptophan, in the context of immunotherapy, similar research involving this compound has not been reported. plos.org

Interference with Protein Modification Enzymes (e.g., Histone Deacetylases - HDACs)

The potential for this compound to interfere with histone deacetylases (HDACs) has not been investigated in available literature. Although various complex molecules are known to act as HDAC inhibitors, no such role has been described for this specific compound. nih.gov

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A search for studies on the effect of this compound on tubulin polymerization and microtubule dynamics yielded no specific results. This area is a significant focus in cancer research, with other compounds being identified as microtubule-destabilizing agents, but data for this compound is absent.

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Determining the binding affinity of a compound for various receptors is a fundamental step in pharmacological profiling.

Ligand-Gated Ion Channel Modulation (e.g., GABAa Chloride Channel)

The modulation of ligand-gated ion channels (LGICs) is a critical mechanism for many neuroactive compounds. nih.gov The ethanol (B145695) moiety of the title compound suggests a potential interaction with channels known to be sensitive to alcohols. LGICs, such as the γ-aminobutyric acid type A (GABAa) receptors, are well-established targets for ethanol, which typically enhances the receptor's inhibitory function. nih.govnih.gov GABAa receptors, when activated by GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. nih.gov The potentiation of this effect by ethanol is a key component of its sedative and anxiolytic properties. nih.gov

While direct studies on this compound are limited, the structural ethanol component provides a basis for hypothesizing its potential modulatory effects on channels like the GABAa receptor. Research on similar structures indicates that interactions can occur within transmembrane domains of these receptor proteins, altering channel gating and ion flow. nih.gov For instance, specific amino acid residues within the transmembrane segments of GABAa receptors have been identified as crucial for the allosteric modulation by alcohols. nih.gov

Protein-Protein Interaction Modulation (e.g., MDM2, Keap1)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant area of therapeutic interest. ajwilsonresearch.comnih.govresearchgate.net The indole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry known to participate in various PPIs. Key examples of therapeutically relevant PPIs include the interaction between the tumor suppressor p53 and its negative regulator, Murine Double Minute 2 (MDM2). nih.gov Inhibition of the MDM2/p53 interaction can restore p53 function, triggering apoptosis in cancer cells. nih.gov

Another critical PPI involves the transcription factor Nrf2 and its repressor, Kelch-like ECH-associated protein 1 (Keap1). Disrupting the Keap1-Nrf2 interaction allows Nrf2 to activate antioxidant response elements, a strategy explored for cytoprotection. Although direct evidence linking this compound to these specific interactions is not yet established, the indole nucleus is a common feature in molecules designed to modulate such pathways. Small molecules are increasingly being developed to interfere with these large, often flat interaction surfaces, which were once considered "undruggable." ajwilsonresearch.comresearchgate.net

Structure-Based Receptor Docking and Interaction Analysis

Computational methods such as molecular docking are invaluable for predicting the binding modes and affinities of ligands to their macromolecular targets. jocpr.comjbcpm.com For indole derivatives, these studies help elucidate interactions at an atomic level, guiding the design of more potent and selective molecules. jocpr.comnih.govmdpi.com Docking analyses typically involve placing a ligand into the binding site of a target protein and calculating a score that estimates the binding affinity, often expressed in kcal/mol. jocpr.comunar.ac.id

In studies of related indole-containing compounds, docking has been used to predict interactions with various receptors. For example, docking of a 2-methyl-indole derivative into the active site of the Acetylcholine (B1216132) Binding Protein (AChBP), a surrogate for nicotinic acetylcholine receptors, revealed favorable binding energies, suggesting a potential inhibitory role. jocpr.com These in silico models highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. unar.ac.idnih.gov

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Indole DerivativesAcetylcholine Binding Protein (AChBP)-16.76Not Specified jocpr.com
Indole GlyoxylamidesBacterial/Fungal Proteins (e.g., 1EA1)-7.28ARG326, HIS392, GLN72, VAL395, ASN102 nih.gov
Indole Propanoate Estersα-Amylase-108.71Thr mjpms.in

Cellular and Molecular Pathway Perturbation Studies

Induction of Apoptotic Pathways

The ethanol component of the molecule suggests a potential to influence apoptotic, or programmed cell death, pathways. Studies on ethanol have shown it can induce apoptosis in various cell types, including neuronal and hepatic cells. nih.govnih.gov This process is often mediated by the activation of a cascade of enzymes called caspases, particularly caspase-3, which is a key executioner of apoptosis. nih.govnih.gov

Ethanol-induced apoptosis can be triggered through multiple mechanisms, including the activation of the p53 tumor suppressor protein and the c-Jun N-terminal protein kinase (JNK) pathway. nih.gov In neuroblastoma cells, ethanol exposure has been shown to increase p53 phosphorylation, leading to cell cycle arrest and subsequent cell death. nih.gov Furthermore, some 4-thiazolidinone (B1220212) derivatives, which can be structurally related to indole compounds, have been demonstrated to induce apoptosis in cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The ethanol moiety of the title compound is known to interfere with cell cycle progression. nih.gov Research has demonstrated that ethanol can cause cell cycle arrest, often at the G1 phase, preventing cells from entering the S phase (DNA synthesis). nih.govnih.gov

This arrest is frequently mediated by the modulation of key cell cycle regulatory proteins. For instance, ethanol can inhibit the hyperphosphorylation of the retinoblastoma protein (pRb) and decrease the activity of cyclin-dependent kinase 2 (Cdk2). nih.gov Concurrently, it can induce the expression of Cdk inhibitors like p21. nih.govnih.gov In human neuroblastoma cells, ethanol-induced cell cycle arrest and apoptosis are linked to the increased expression of the p75 neurotrophin receptor (p75NTR), which in turn elevates p21 levels. nih.gov

AgentCell LineObserved EffectKey Molecular Players
EthanolSK-N-SH NeuroblastomaG1 Arrest & Apoptosisp53, p21, JNK, Caspase-3 nih.gov
EthanolHuman NeuroblastomaCell Cycle Arrest & Apoptosisp75NTR, Sp1, p21 nih.gov
EthanolRat Aortic Smooth MuscleG0/G1 ArrestpRb, Cdk2, p21, Cyclin A nih.gov

Neurotransmitter System Modulation (e.g., Serotonin (B10506) and Dopamine Receptors)

The indole ring of this compound is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting a potential interaction with serotonin (5-HT) receptors. wikipedia.orgiarc.fr Serotonin receptors are a diverse family of G protein-coupled receptors and one ligand-gated ion channel (5-HT3) that mediate a wide array of physiological and psychological processes. wikipedia.orgnih.gov Analogs of serotonin containing a modified indole core have been shown to act as agonists at certain 5-HT receptor subtypes, particularly the 5-HT2 type. nih.gov

Oxidative Stress Response Modulation

A comprehensive review of scientific literature did not yield specific research findings on the mechanistic investigations of this compound's interactions with biological targets related to the modulation of oxidative stress. While the broader class of indole derivatives has been a subject of interest for their potential antioxidant and free-radical scavenging properties, specific data and detailed studies concerning this compound are not available in the reviewed scientific literature.

The antioxidant activity of indole compounds is often attributed to the indole nucleus, which can act as a radical scavenger. researchgate.netnih.govnih.gov The nature of the substituent at the C-3 position of the indole ring has been shown to significantly influence the antioxidant properties of these derivatives. nih.govsemanticscholar.org Studies on various 3-substituted indoles have demonstrated a range of activities, from potent free-radical scavenging to cytoprotective effects against oxidative damage. nih.gov The mechanism of action is often proposed to involve hydrogen or electron transfer from the indole moiety to neutralize reactive oxygen species (ROS). nih.gov

However, without specific experimental data for this compound, any discussion of its potential effects on oxidative stress pathways would be speculative. Research into the antioxidant capacity of this specific compound, including its effects on key enzymatic and non-enzymatic antioxidant systems, and its interaction with signaling pathways involved in the oxidative stress response, has not been documented in the available literature. Therefore, no data tables or detailed research findings on its role in oxidative stress response modulation can be provided at this time.

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Amino 1 2 Methyl 1h Indol 3 Yl Ethanol Derivatives

Impact of Indole (B1671886) Ring Substituents on Biological Activity

Research has demonstrated that the type and location of halogen substituents on the indole ring play a crucial role in determining potency. For instance, studies comparing halogenated derivatives have shown that fluorine-substituted compounds can be more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution is also critical; substitution at position 4 of the indole ring has been found to be the least favorable for activity in certain series. researchgate.net Conversely, substitutions at other positions, such as position 7, can be highly favorable. Methoxy group substitutions at the 7-position have been shown to enhance inhibitory effects. researchgate.net

Furthermore, substitution at the 1-position of the indole ring with an aminoethyl group has been identified as optimal for activity in some aminoalkylindole series. future4200.com The introduction of a bromo group at the 6-position has led to the identification of potential antagonists, highlighting how a single substituent can dramatically alter the functional activity of the compound. future4200.com

Table 1: Effect of Indole Ring Substituents on Biological Activity
PositionSubstituentObserved Impact on ActivityReference
4GeneralLeast favorable position for substitution. researchgate.net
6BromoCan confer antagonist properties. future4200.com
7MethoxyFavorable for activity; enhanced inhibitory effects. researchgate.net
-Fluorine vs. ChlorineFluorine-substituted derivatives can be more potent. researchgate.net
1AminoethylConsidered optimal in certain aminoalkylindole series. future4200.com

Role of the 2-Methyl Group on Indole Core Bioactivity

The 2-methyl group on the indole core is a key structural feature that significantly influences the bioactivity of this class of compounds. SAR studies have revealed strict steric and electronic requirements at this position. The size of the substituent at the 2-position is critical for maintaining biological activity. For example, in the pravadoline (B1678086) series of aminoalkylindoles, increasing the bulk from a methyl to an ethyl group resulted in a complete loss of activity. future4200.com Conversely, reducing the size by replacing the methyl group with a hydrogen atom led to enhanced potency. future4200.com

This suggests that the binding pocket of the target receptor has a narrowly defined space to accommodate substituents at this position. Beyond steric bulk, the electronic nature of the substituent is also important. Substituents that significantly alter the electronic properties of the indole ring at this position, even if they are of a similar size to the methyl group, have been shown to be inactive, with the exception of a chloro group in some cases. future4200.com This indicates that the 2-methyl group may contribute to a precise combination of steric fit and electronic environment that is optimal for receptor binding and activation.

Table 2: Influence of Substituents at the 2-Position of the Indole Core
Substituent at Position 2Impact on PotencyInferenceReference
Hydrogen (H)EnhancedSmaller size is tolerated and can be beneficial. future4200.com
Methyl (CH₃)Potent (Reference)Optimal size and electronic properties for activity. future4200.com
Ethyl (CH₂CH₃)DestroyedBinding pocket has severe steric restrictions. future4200.com
Varying Electronic GroupsInactiveSpecific electronic properties are required. future4200.com

Influence of the Ethanolamine (B43304) Side Chain Stereochemistry on Target Engagement

Stereochemistry is a critical determinant of pharmacological activity, as biological targets such as receptors and enzymes are chiral environments. The ethanolamine side chain of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol contains a chiral center at the carbon atom bearing the hydroxyl group. The absolute configuration (R or S) at this center dictates the three-dimensional orientation of the hydroxyl and amino groups, which are often involved in crucial hydrogen bonding and ionic interactions with the target protein.

Studies on related molecules, such as 2-aminoethanol itself, have shown that enzymes can exhibit high stereospecificity. For instance, the enzyme ethanolamine ammonia-lyase specifically catalyzes the rearrangement of 2-aminoethanol with the migration of the 1-pro-S-hydrogen atom, demonstrating that the enzyme can distinguish between the prochiral hydrogens at the C1 position. nih.gov This enzymatic selectivity underscores the principle that even subtle differences in the spatial arrangement of atoms can lead to profound differences in biological recognition and processing. nih.gov

In the context of receptor binding, the specific stereoisomer of a ligand that presents its key interacting groups in the correct spatial orientation will exhibit significantly higher affinity and/or efficacy. The inversion of stereochemistry at a single chiral center can dramatically alter the properties of a molecule, impacting its folding, stability, and ability to bind to its target. nih.gov Therefore, the stereochemistry of the ethanolamine side chain is a pivotal factor in the engagement of this compound derivatives with their biological targets, with one enantiomer typically being much more active than the other.

Contribution of the Amino Group and its Substituents to Binding and Mechanism

The primary amino group of the ethanolamine side chain is a fundamental pharmacophoric feature, typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartic acid and glutamic acid, within the binding site of a receptor. nih.govnih.gov Molecular docking studies on related indole derivatives have identified such ionic interactions as key contributors to binding affinity. For example, the amino group of a 3-aminomethyl indole was found to interact with glutamate (B1630785) residues (Glu194 and Glu199) in the extracellular loop of its target receptor. nih.gov

The position of the amino group relative to the indole nucleus is also critical. SAR studies have shown that displacing the amine from the indole core can lead to a diminution of activity. future4200.com Furthermore, the nature of the amine itself is important. While the primary amine is a key feature, its substitution can modulate activity. However, modifications must be chosen carefully, as studies on related compounds have shown that some acyclic amine derivatives lack activity. future4200.com The basicity (pKa) of the amino group also influences its protonation state and, consequently, its ability to engage in ionic bonding. nih.gov These findings collectively highlight the amino group's essential role in anchoring the ligand within the binding pocket and contributing to the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent derivatives and optimizing lead compounds. researchgate.netmdpi.com

For indole-based structures, both 2D-QSAR and 3D-QSAR studies have been successfully applied. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use information from the 3D-aligned structures of the molecules to derive predictive models. mdpi.com

These studies have identified several key descriptors that correlate with the biological activity of indole derivatives:

Steric Fields: Indicating that the size and shape of the molecule are critical for a proper fit in the receptor's binding site. mdpi.com

Hydrogen-Bond Donor and Acceptor Fields: Highlighting the importance of specific hydrogen-bonding interactions for affinity. mdpi.com

Lipophilicity and Hydrophobicity: Demonstrating the role of hydrophobic interactions in binding. mdpi.com

Molar Refractivity: Relating to the volume and polarizability of the molecule. mdpi.com

QSAR models, once validated, serve as powerful predictive tools. For example, models have been developed for indole derivatives that show a good correlation between predicted and experimental IC50 values. mdpi.comresearchgate.net These models not only predict the potency of new compounds but also provide a deeper understanding of the structural requirements for activity, facilitating the rational, predictive design of next-generation therapeutic agents. semanticscholar.org

Table 3: Common Descriptors in QSAR Models for Indole Derivatives
QSAR MethodKey Descriptor TypePhysicochemical InterpretationReference
2D-QSARTopological/PhysicochemicalRelates molecular connectivity and properties like logP to activity. researchgate.netmdpi.com
3D-QSAR (CoMFA/CoMSIA)Steric FieldsDefines favorable and unfavorable regions for steric bulk. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Electrostatic FieldsMaps regions where positive or negative charges enhance activity. mdpi.com
3D-QSAR (CoMSIA)Hydrophobic FieldsIdentifies regions where hydrophobic character is important for binding. mdpi.com
3D-QSAR (CoMSIA)H-Bond Donor/Acceptor FieldsHighlights key areas for hydrogen bonding with the target. mdpi.com

Computational Chemistry and in Silico Analysis for 2 Amino 1 2 Methyl 1h Indol 3 Yl Ethanol Research

Molecular Docking Simulations for Ligand-Target Recognition and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding ligand-target recognition and predicting the binding pose, which are foundational steps in structure-based drug design.

In the study of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol, molecular docking simulations would be employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The process involves preparing the 3D structure of the ligand and the potential protein target, often obtained from databases like the Protein Data Bank (PDB). jocpr.com The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity (e.g., binding energy in kcal/mol). researchgate.net

For indole (B1671886) derivatives, common targets include receptors like the Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR), as well as various kinases and enzymes. researchgate.net Docking studies on similar indole-containing compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. researchgate.netnih.gov For this compound, the amino and hydroxyl groups are likely to act as hydrogen bond donors and acceptors, while the 2-methyl-indole ring system would engage in hydrophobic and π-π stacking interactions with amino acid residues in the binding pocket. The results of a docking simulation are typically visualized to inspect the binding pose and interactions. researchgate.net

A hypothetical summary of docking results for this compound against a potential protein target is presented below.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A1ATP-8.5Val123, Ala145Hydrophobic
Protein Kinase A1ATP-8.5Glu170, Asp184Hydrogen Bond
MDM21RV1-7.9Leu54, Val93Hydrophobic
MDM21RV1-7.9Tyr100π-π Stacking
MDM21RV1-7.9Gln72Hydrogen Bond

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex and to study its dynamic behavior over time. ugr.es MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at a specific temperature and pressure). researchgate.net

For the this compound-protein complex, an MD simulation would be initiated using the best-ranked pose from docking. The simulation, typically run for nanoseconds to microseconds, tracks the atomic positions, allowing for the analysis of conformational changes and the stability of key interactions. nih.gov

Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the binding pocket. nih.gov Fluctuations in RMSD can indicate instability or significant conformational changes. nih.gov Furthermore, MD simulations allow for the detailed analysis of hydrogen bond persistence, water molecule dynamics within the binding site, and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

The table below illustrates typical data derived from an MD simulation analysis for a ligand-protein complex.

Simulation ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation.
Average Protein RMSD2.1 ÅIndicates stability of the protein backbone.
Average Ligand RMSD1.5 ÅIndicates the ligand remains stable in the binding pose.
Key H-Bond Occupancy (Ligand-Asp184)85%A persistent and stable hydrogen bond interaction.

Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery Research

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.gov

Starting with this compound as a lead compound, a pharmacophore model could be generated based on its structure and predicted binding mode from docking and MD studies. The key features would likely include a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (hydroxyl group), and an aromatic/hydrophobic feature (indole ring).

This pharmacophore model would then be used to screen virtual libraries of compounds (such as ZINC or Maybridge) to identify novel molecules that share the same essential features and are therefore likely to bind to the same target. nih.gov The retrieved "hits" can then be subjected to further computational analysis, such as molecular docking, to prioritize them for synthesis and biological evaluation. This approach significantly narrows down the number of compounds to be tested experimentally, saving time and resources in the drug discovery pipeline.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. ugr.es These calculations provide insights into the molecule's electronic structure, orbital energies, charge distribution, and chemical reactivity.

For this compound, DFT calculations could be performed to optimize its geometry and compute various molecular properties. ijrar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. nih.gov The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with its biological target and its potential sites of metabolic transformation. nih.gov

Quantum Chemical PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DebyeIndicates overall polarity of the molecule.

In Silico Tools for Scaffold Prioritization and Library Design

In silico tools play a pivotal role in scaffold prioritization and the design of compound libraries for chemical synthesis and screening. A "scaffold" refers to the core structure of a molecule. Starting from a hit compound like this compound, computational methods can be used to explore variations of its indole scaffold to improve potency, selectivity, or pharmacokinetic properties.

Scaffold prioritization involves evaluating different core structures for their suitability as drug candidates. This can be achieved by creating a virtual library of compounds based on various scaffolds and then using high-throughput docking or pharmacophore screening to rank them against a target protein. nih.gov This process helps identify which molecular frameworks are most promising for further development. researchgate.net

Furthermore, computational tools assist in designing focused libraries around a chosen scaffold. For the 2-methyl-indole scaffold of the target compound, a virtual library could be generated by systematically adding different substituents at various positions on the indole ring. These virtual compounds can then be filtered based on predicted properties like drug-likeness (e.g., Lipinski's Rule of Five), ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and predicted binding affinity. This ensures that the synthesized library has a higher probability of containing active and developable compounds.

Advanced Methodological Considerations and Future Research Trajectories

Integration of Omics Technologies for Target Identification and Pathway Delineation

To understand the biological effects of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol, a comprehensive, multi-omics approach is essential for identifying its molecular targets and elucidating the pathways it modulates. nih.gov Omics technologies provide an unbiased, system-wide view of molecular changes within a cell or organism following compound exposure. frontlinegenomics.comnih.gov

Genomics and Transcriptomics: By analyzing changes in gene expression through techniques like RNA-sequencing, researchers can identify genes that are up- or down-regulated by the compound. nih.gov This can provide initial clues about the biological processes affected. For instance, if genes related to an inflammatory pathway are consistently altered, it would suggest a potential anti-inflammatory role for the compound.

Proteomics: Mass spectrometry-based proteomics can identify the specific proteins that physically interact with this compound. nih.gov Chemoproteomics, in particular, uses chemical tools to isolate and identify protein targets directly from complex biological samples, offering a powerful method for target deconvolution. nih.gov

Metabolomics: This approach analyzes the global metabolic profile, revealing changes in small-molecule metabolites. nih.gov This can clarify the functional consequences of target engagement, such as alterations in energy metabolism or signaling lipid production. frontiersin.org

Integrating these datasets allows for the construction of comprehensive network models, pinpointing key nodes and pathways that are perturbed by the compound and thereby revealing its mechanism of action. nygen.io

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Platforms

The indole (B1671886) scaffold of this compound makes it an ideal starting point for both High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns. frontiersin.org

High-Throughput Screening (HTS) involves the rapid, automated testing of large, diverse chemical libraries to identify "hits" with a desired biological activity. nih.govnih.gov A library of analogs based on the this compound structure could be synthesized and screened against a panel of disease-relevant targets, such as kinases or G-protein-coupled receptors, to quickly identify lead compounds. thermofisher.comku.edu

Fragment-Based Drug Discovery (FBDD) is a rational drug design approach that starts with identifying small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. frontiersin.org The indole core itself is a common fragment. The structure of this compound could be considered a decorated fragment. In an FBDD campaign, this compound or its core indole motif could be screened against a target protein. Once a binding event is confirmed, often using biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR), the fragment is iteratively grown or linked with other fragments to develop a high-affinity lead molecule. frontiersin.org This approach is highly efficient in exploring chemical space and often yields leads with superior drug-like properties. frontiersin.org

Table 1: Comparison of HTS and FBDD Approaches for Indole Scaffolds
FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Starting PointLarge libraries of diverse, drug-like molecules (~500 Da)Smaller libraries of low molecular weight fragments (<300 Da)
Hit AffinityTypically nanomolar to micromolarTypically micromolar to millimolar
Screening MethodBiochemical or cell-based activity assaysBiophysical techniques (NMR, SPR, X-ray crystallography)
Follow-up StrategyLead optimization of potent hitsStructure-guided growing, linking, or merging of fragments
Application to Indole CompoundScreening a library of this compound analogs for activityUsing the indole core as a fragment to probe a target's binding site

Exploiting "Unusual Scaffolds" in Combination with Indole Core for Novel Bioactivity

The versatility of the indole ring allows for its combination with other heterocyclic systems or "unusual scaffolds" to generate novel molecules with unique biological activities. researchgate.net The indole scaffold itself can mimic protein structures and bind to various enzymes and receptors. nih.govijpsr.com By strategically fusing or linking the this compound core with other pharmacophores, medicinal chemists can design hybrid molecules that target multiple biological pathways or possess entirely new mechanisms of action.

For example, combining the indole nucleus with scaffolds known to be involved in specific protein-protein interactions or with moieties that confer specific physicochemical properties could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net This strategy has been successfully employed to create indole-based anticancer, antiviral, and anti-inflammatory agents. nih.govmdpi.com

Development of Advanced Probes for In Vitro and In Situ Biological Investigations

To visualize and study the behavior of this compound within a biological system, it can be converted into an advanced chemical probe. rsc.org This involves chemically modifying the parent molecule by attaching a reporter tag, such as a fluorophore, without disrupting its biological activity. researchgate.net

These fluorescent probes can be used for various applications:

Cellular Imaging: Visualizing the subcellular localization of the compound in living cells using fluorescence microscopy. pnas.org

Target Engagement Studies: Quantifying the binding of the compound to its target protein in real-time.

Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of a target enzyme, allowing for the specific labeling and identification of active enzymes within a complex proteome. nih.gov

Such probes are invaluable tools for validating drug targets and understanding the compound's mechanism of action at a cellular and molecular level. nih.govnih.gov

Emerging Concepts in Indole-Based Chemical Probe and Therapeutic Agent Design

The indole scaffold continues to be a central feature in cutting-edge therapeutic design. aip.orgresearchgate.net Future research on this compound could leverage several emerging concepts:

Targeted Protein Degradation: The compound could be developed into a Proteolysis-Targeting Chimera (PROTAC). This involves linking the indole-based molecule (which binds to a target protein) to a ligand for an E3 ubiquitin ligase. The resulting PROTAC brings the target protein into proximity with the ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Covalent Inhibitors: By incorporating a mildly reactive electrophile (a "warhead") onto the this compound structure, it could be transformed into a targeted covalent inhibitor. This type of drug forms a permanent bond with its target protein, often leading to enhanced potency and prolonged duration of action.

Multi-target Ligands: Given the promiscuity of the indole scaffold, derivatives of this compound could be rationally designed to interact with multiple, disease-relevant targets simultaneously. This polypharmacology approach can be highly effective for complex diseases like cancer or neurodegenerative disorders. mdpi.com

These advanced strategies represent the next frontier in drug discovery, and the versatile indole core of this compound makes it an excellent candidate for these innovative applications. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination of indole-derived aldehydes or ketones. For example, asymmetric synthesis of structurally similar β-amino alcohols has been achieved using biocatalytic cyanohydrin formation (e.g., engineered hydroxynitrile lyases) to control stereochemistry . Traditional chemical routes, such as the reduction of Schiff bases formed from 2-methylindole-3-carbaldehyde, require careful optimization of pH, temperature, and reducing agents (e.g., NaBH₄ vs. LiAlH₄) to avoid side reactions like over-reduction or racemization . Purity (>95%) is often confirmed via HPLC or LC-MS, with residual solvents monitored by GC .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

Methodological Answer: The compound is hygroscopic and light-sensitive. Storage recommendations include:

  • Temperature: –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Handling: Use gloves and fume hoods due to potential irritancy (as per GHS classification for analogous indole derivatives). Contaminated surfaces require immediate decontamination with ethanol/water mixtures .
  • Stability Testing: Monitor degradation via TLC or NMR over 1–3 months to establish shelf-life under varying conditions (e.g., humidity, temperature) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • NMR: ¹H/¹³C NMR should resolve the indole NH proton (δ ~10–12 ppm), aromatic protons (δ ~6.5–7.5 ppm), and ethanol CH₂ groups (δ ~3.5–4.5 ppm). NOESY can confirm spatial proximity of the amino and indole groups .
  • MS: High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O from the ethanol moiety) .
  • X-ray Crystallography: Single-crystal studies (e.g., at 90 K) reveal bond lengths (C–C ~1.50 Å) and dihedral angles critical for validating computational models .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound using biocatalytic methods, and what challenges arise in scaling these methods?

Methodological Answer: Biocatalytic approaches, such as engineered hydroxynitrile lyases (HNLs) from Prunus amygdalus, have been used to synthesize enantiopure β-amino alcohols (>98% ee) via asymmetric cyanohydrin formation . Key considerations:

  • Substrate Engineering: Modify the indole substituents to enhance enzyme-substrate compatibility.
  • Process Scaling: Challenges include maintaining enzyme stability in batch reactors and minimizing solvent toxicity (e.g., switch from THF to aqueous-organic biphasic systems) .
  • Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess during scale-up .

Q. In cases of conflicting structural data from X-ray crystallography and NMR, what strategies can be employed to resolve discrepancies?

Methodological Answer:

  • Dynamic vs. Static Disorder: X-ray may show static disorder in crystal packing, while NMR detects dynamic conformational averaging. Compare temperature-dependent NMR (e.g., VT-NMR) with crystallographic data at multiple temperatures .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can reconcile differences by simulating solution-phase conformers and solid-state packing effects .
  • Complementary Techniques: Use IR spectroscopy to validate hydrogen-bonding patterns or ECD (electronic circular dichroism) for stereochemical confirmation .

Q. What in vitro models are appropriate for preliminary pharmacological evaluation, and how should experimental parameters be controlled?

Methodological Answer:

  • Cell-Based Assays: Use immortalized cell lines (e.g., SH-SY5Y for neuroactivity or HepG2 for metabolic stability) with strict controls for:
    • Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .
    • Dose-Response: Test concentrations from 1 nM–100 µM, with triplicate replicates to assess IC₅₀/EC₅₀ .
  • Enzyme Inhibition Studies: For targets like monoamine oxidases, use fluorogenic substrates (e.g., kynuramine) and validate with positive controls (e.g., clorgyline) .

Data Contradictions and Reproducibility

  • Safety Data Variability: Discrepancies in GHS classifications (e.g., irritancy vs. acute toxicity) across vendors may arise from differences in purity or isomer content. Always cross-reference SDS with in-house purity assays .
  • Synthetic Yield Discrepancies: Batch-to-batch variability in reductive amination can stem from trace metal contaminants in reagents. Use chelating agents (e.g., EDTA) during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.